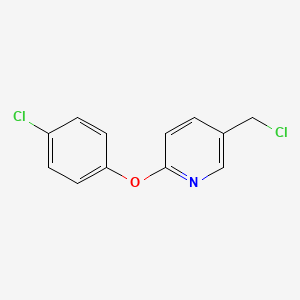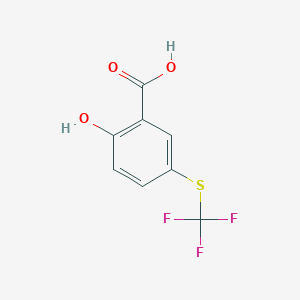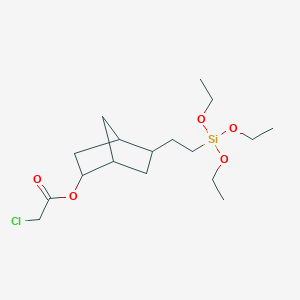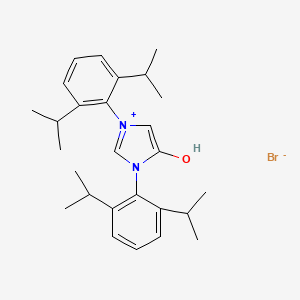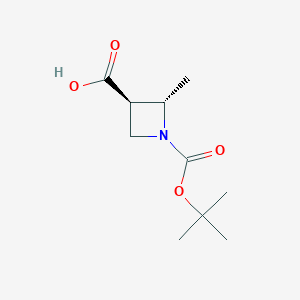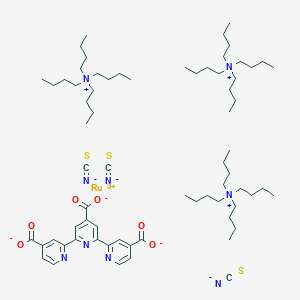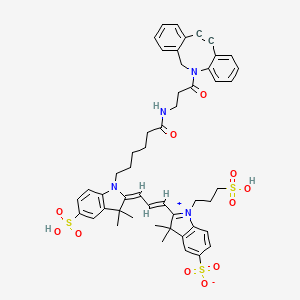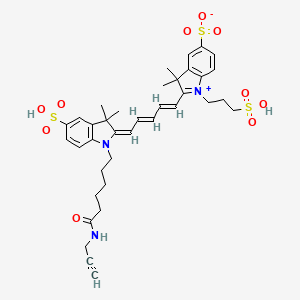
Cy5.5 maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5.5 maleimide is a fluorophore commonly used in bioconjugation applications. It is a member of the Cy dyes family, which are widely used in the fields of molecular biology, biochemistry, and biomedical imaging. Cy5.5 maleimide is a highly fluorescent compound, with an excitation and emission peak at 649 and 664 nm, respectively. The dye is widely used in lab experiments due to its high photostability and low cytotoxicity. It is also highly resistant to photobleaching, making it a popular choice for applications such as fluorescence microscopy and flow cytometry.
Scientific Research Applications
Cy5.5 maleimide is widely used in scientific research applications, such as fluorescence microscopy, flow cytometry, and Western blotting. It can be used to label proteins, nucleic acids, and other molecules. It is also used in the development of fluorescent probes for imaging and tracking cellular components.
Mechanism of Action
The mechanism of action of Cy5.5 maleimide is based on the reaction between the maleimide group and the cyanoacrylate. The reaction forms a covalent bond between the two molecules, resulting in the formation of a fluorescent dye. The fluorescent dye is then able to absorb light at a specific wavelength, and emit light of a different wavelength.
Biochemical and Physiological Effects
Cy5.5 maleimide has been found to be non-toxic and non-mutagenic. It does not cause any significant changes in the biochemical or physiological properties of cells or tissues.
Advantages and Limitations for Lab Experiments
The main advantages of using Cy5.5 maleimide in lab experiments are its high photostability, low cytotoxicity, and resistance to photobleaching. It is also relatively easy to synthesize and use in experiments. However, the dye is relatively expensive, and its fluorescence can be quenched by certain compounds.
Future Directions
There are many potential future directions for the use of Cy5.5 maleimide in scientific research. These include the development of new fluorescent probes for imaging and tracking cellular components, the use of the dye in drug delivery systems, and the development of new methods for bioconjugation. Additionally, the use of Cy5.5 maleimide in combination with other fluorescent dyes could be explored, in order to create new fluorescent labeling systems. Finally, the use of the dye in tissue engineering applications could be investigated, as it has been found to be non-toxic and non-mutagenic.
Synthesis Methods
Cy5.5 maleimide is typically synthesized by a reaction between the maleimide group and cyanoacrylate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of around 60°C. The reaction is typically complete within 1-2 hours. The product is then purified by column chromatography and recrystallization.
properties
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanimidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFHENZPAYHJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=NCCN6C(=O)C=CC6=O)[O-])C=CC7=CC=CC=C75)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=NCCN6C(=O)C=CC6=O)[O-])C=CC7=CC=CC=C75)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H49ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cy5.5 maleimide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


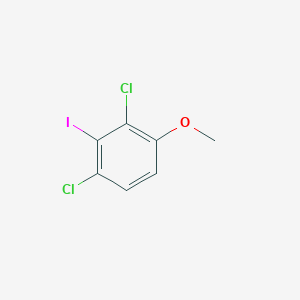
![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)
